![molecular formula C4HBrIN3S B1528514 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1246372-52-0](/img/structure/B1528514.png)
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Overview
Description
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the CAS Number: 1246372-52-0 . It has a molecular weight of 329.95 . The compound is typically a yellow to brown solid .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3,4]thiadiazoles can be achieved from 2,4-dinitro benzoic acid and thiosemicarbazide . The reaction with phenacyl (p-substituted phenacyl) bromides leads to the formation of the respective imidazolthadiazole derivative .Molecular Structure Analysis
The InChI code for this compound is 1S/C4HBrIN3S/c5-3-8-9-2(6)1-7-4(9)10-3/h1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 329.95 .Scientific Research Applications
Anticancer Applications
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole derivatives have been explored for their potential in anticancer therapy. For example, Noolvi et al. (2011) synthesized a series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives and tested them for antitumor activity. One compound, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, exhibited significant selectivity toward leukemic cancer cell lines (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011). Additionally, Gadad et al. (1999) reported that certain derivatives showed considerable cytotoxic effects against various human tumor cell lines, including lung, colon, and breast cancer (Gadad, Karki, Rajurkar, & Bhongade, 1999).
Antibacterial Applications
Another significant application of this compound derivatives is in the field of antibacterial treatment. Gadad et al. (2000) synthesized derivatives that showed high antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to that of sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Anti-Tubercular Activity
Research has also indicated the potential of these compounds in anti-tubercular therapy. Gadad et al. (2004) synthesized a series of derivatives that exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with some compounds showing a minimum inhibitory concentration (MIC) of >6.25 µg/mL (Gadad, Noolvi, & Karpoormath, 2004).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle the compound with care and follow all safety guidelines.
properties
IUPAC Name |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrIN3S/c5-3-8-9-2(6)1-7-4(9)10-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVHKBWFJUMWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)SC(=N2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrIN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246372-52-0 | |
Record name | 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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